molecular formula C9H13N3O4S B13210649 N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide

N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide

Cat. No.: B13210649
M. Wt: 259.28 g/mol
InChI Key: CLBSOUYAJISZMH-UHFFFAOYSA-N
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Description

N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide is an organic compound with a complex structure that includes a nitro group, a sulfonamide group, and a methylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide typically involves multiple steps One common method starts with the nitration of benzene to form nitrobenzene This is followed by sulfonation to introduce the sulfonamide group

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This allows for the efficient production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of sulfonamide derivatives.

Scientific Research Applications

N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1-sulfonamide
  • N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

IUPAC Name

N-[2-(methylamino)ethyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C9H13N3O4S/c1-10-6-7-11-17(15,16)9-5-3-2-4-8(9)12(13)14/h2-5,10-11H,6-7H2,1H3

InChI Key

CLBSOUYAJISZMH-UHFFFAOYSA-N

Canonical SMILES

CNCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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